PMAB is a derivative of aminopterin, a potent inhibitor of dihydrofolate reductase (DHFR) []. It serves as a valuable tool in the study of antineoplastic antifolates and their interactions with DHFR [, ]. PMAB belongs to the class of 2,4-diaminopteridine compounds, which are structurally similar to the essential metabolite folic acid [, ]. These compounds act as antagonists of folic acid by inhibiting DHFR, an enzyme crucial for the synthesis of purines, thymidylate, and several amino acids [, , ].
The crystal structure of PMAB reveals a completely planar molecular conformation, unlike the related antineoplastic drug trimetrexate (TMQ) []. The planarity is attributed to the strong intramolecular hydrogen bonding network within the molecule []. The geometry of the 2,4-diaminopteridine ring in PMAB indicates a neutral, or free base, form []. This information is crucial for understanding its interactions with target enzymes like DHFR.
PMAB, being an aminopterin derivative, is expected to exert its action by inhibiting dihydrofolate reductase (DHFR) [, ]. This inhibition disrupts the folate metabolic pathway, essential for the synthesis of purines, thymidylate, and various amino acids [, , ]. Ultimately, this inhibition hampers DNA, RNA, and protein synthesis, leading to cell death [, , ].
CAS No.: 14681-59-5
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4
CAS No.: 2565-30-2